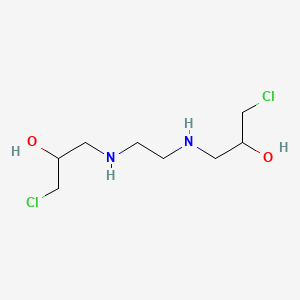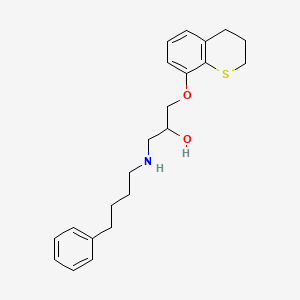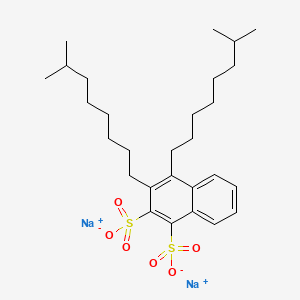
Naphthalenedisulfonic acid, diisononyl-, disodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphthalenedisulfonic acid, diisononyl-, disodium salt is a chemical compound that belongs to the class of naphthalenesulfonic acids. It is characterized by the presence of two sulfonic acid groups attached to a naphthalene ring, with diisononyl groups and disodium ions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphthalenedisulfonic acid, diisononyl-, disodium salt typically involves the sulfonation of naphthalene. The process begins with the reaction of naphthalene with sulfur trioxide (SO₃) in the presence of oleum (a solution of SO₃ in sulfuric acid). This reaction introduces sulfonic acid groups into the naphthalene ring, forming naphthalenedisulfonic acid. The diisononyl groups are then introduced through a subsequent reaction, and the final product is neutralized with sodium hydroxide (NaOH) to form the disodium salt.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically obtained as a powder or crystalline solid, which is then packaged for distribution.
化学反応の分析
Types of Reactions
Naphthalenedisulfonic acid, diisononyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.
Substitution: The sulfonic acid groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like chlorosulfonic acid (ClSO₃H) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, sulfonate salts, and substituted naphthalene compounds.
科学的研究の応用
Naphthalenedisulfonic acid, diisononyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: The compound is employed in biochemical assays and as a staining agent for microscopy.
Medicine: It is used in the formulation of certain pharmaceuticals and as a component in drug delivery systems.
Industry: The compound is utilized in the manufacture of detergents, surfactants, and water treatment chemicals.
作用機序
The mechanism of action of naphthalenedisulfonic acid, diisononyl-, disodium salt involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong ionic bonds with positively charged sites on proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
類似化合物との比較
Similar Compounds
Naphthalene-1,5-disulfonic acid: Another isomer of naphthalenedisulfonic acid with similar properties but different substitution patterns.
Naphthalene-2,6-disulfonic acid: A compound with sulfonic acid groups at different positions on the naphthalene ring.
Naphthalene-1,3,5-trisulfonic acid: A trisulfonic acid derivative with three sulfonic acid groups.
Uniqueness
Naphthalenedisulfonic acid, diisononyl-, disodium salt is unique due to the presence of diisononyl groups, which impart distinct hydrophobic properties and influence its solubility and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
特性
CAS番号 |
65451-61-8 |
|---|---|
分子式 |
C28H42Na2O6S2 |
分子量 |
584.7 g/mol |
IUPAC名 |
disodium;3,4-bis(7-methyloctyl)naphthalene-1,2-disulfonate |
InChI |
InChI=1S/C28H44O6S2.2Na/c1-21(2)15-9-5-7-11-17-23-24-18-13-14-20-26(24)28(36(32,33)34)27(35(29,30)31)25(23)19-12-8-6-10-16-22(3)4;;/h13-14,18,20-22H,5-12,15-17,19H2,1-4H3,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 |
InChIキー |
FWELJFNYYIQXFG-UHFFFAOYSA-L |
正規SMILES |
CC(C)CCCCCCC1=C(C(=C(C2=CC=CC=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])CCCCCCC(C)C.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


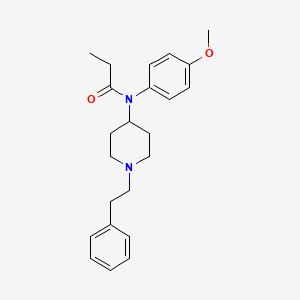


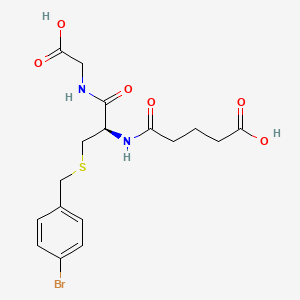
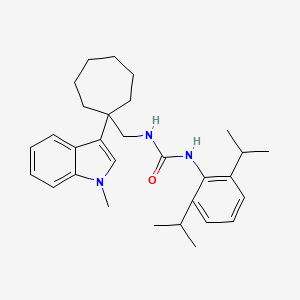

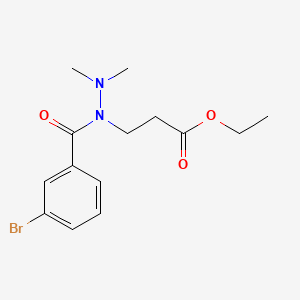

![N-(1-amino-1,2-dioxoheptan-3-yl)-2-[(E)-2-[4-[(dimethylamino)methyl]phenyl]ethenyl]benzamide](/img/structure/B12768156.png)
